Cas no 1482461-54-0 (rac-(1R,2S)-2-tert-butylcyclopropan-1-amine)

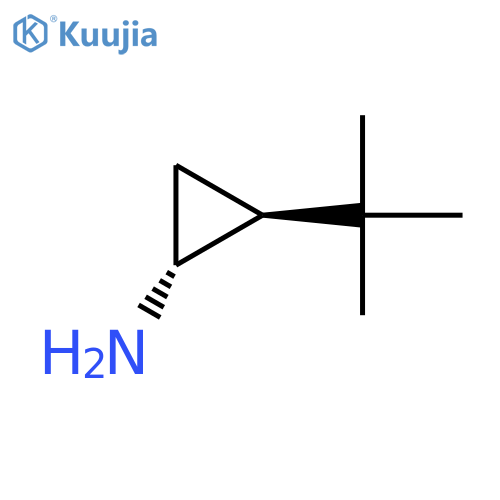

1482461-54-0 structure

商品名:rac-(1R,2S)-2-tert-butylcyclopropan-1-amine

rac-(1R,2S)-2-tert-butylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

-

- rac-(1R,2S)-2-tert-butylcyclopropan-1-amine

- 1482461-54-0

- EN300-1803434

-

- インチ: 1S/C7H15N/c1-7(2,3)5-4-6(5)8/h5-6H,4,8H2,1-3H3/t5-,6-/m1/s1

- InChIKey: KHRIUKFZVVZEBY-PHDIDXHHSA-N

- ほほえんだ: N[C@@H]1C[C@H]1C(C)(C)C

計算された属性

- せいみつぶんしりょう: 113.120449483g/mol

- どういたいしつりょう: 113.120449483g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 91.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

rac-(1R,2S)-2-tert-butylcyclopropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1803434-2.5g |

rac-(1R,2S)-2-tert-butylcyclopropan-1-amine |

1482461-54-0 | 2.5g |

$2324.0 | 2023-09-19 | ||

| Enamine | EN300-1803434-1.0g |

rac-(1R,2S)-2-tert-butylcyclopropan-1-amine |

1482461-54-0 | 1g |

$1185.0 | 2023-06-02 | ||

| Enamine | EN300-1803434-0.05g |

rac-(1R,2S)-2-tert-butylcyclopropan-1-amine |

1482461-54-0 | 0.05g |

$996.0 | 2023-09-19 | ||

| Enamine | EN300-1803434-10.0g |

rac-(1R,2S)-2-tert-butylcyclopropan-1-amine |

1482461-54-0 | 10g |

$5099.0 | 2023-06-02 | ||

| Enamine | EN300-1803434-0.5g |

rac-(1R,2S)-2-tert-butylcyclopropan-1-amine |

1482461-54-0 | 0.5g |

$1137.0 | 2023-09-19 | ||

| Enamine | EN300-1803434-0.25g |

rac-(1R,2S)-2-tert-butylcyclopropan-1-amine |

1482461-54-0 | 0.25g |

$1090.0 | 2023-09-19 | ||

| Enamine | EN300-1803434-5g |

rac-(1R,2S)-2-tert-butylcyclopropan-1-amine |

1482461-54-0 | 5g |

$3438.0 | 2023-09-19 | ||

| Enamine | EN300-1803434-10g |

rac-(1R,2S)-2-tert-butylcyclopropan-1-amine |

1482461-54-0 | 10g |

$5099.0 | 2023-09-19 | ||

| Enamine | EN300-1803434-5.0g |

rac-(1R,2S)-2-tert-butylcyclopropan-1-amine |

1482461-54-0 | 5g |

$3438.0 | 2023-06-02 | ||

| Enamine | EN300-1803434-1g |

rac-(1R,2S)-2-tert-butylcyclopropan-1-amine |

1482461-54-0 | 1g |

$1185.0 | 2023-09-19 |

rac-(1R,2S)-2-tert-butylcyclopropan-1-amine 関連文献

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

4. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

1482461-54-0 (rac-(1R,2S)-2-tert-butylcyclopropan-1-amine) 関連製品

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 7228-52-6(2,2-dimethylcycloheptan-1-one)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量